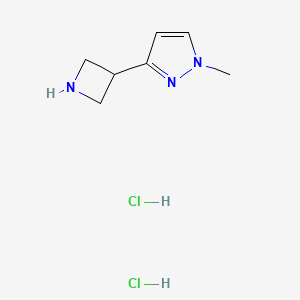
3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Pyrazole is a simple aromatic ring organic compound, where two nitrogen atoms are substituted for carbon in benzene . The compound you’re interested in seems to be a derivative of these two structures, but specific information about it is not available in my current knowledge base.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Azetidine is a four-membered ring with one nitrogen atom . Pyrazole is a five-membered ring with two nitrogen atoms . The specific molecular structure of “3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride” would depend on how these components are connected, which is not specified in my current knowledge base.
Chemical Reactions Analysis
The chemical reactions involving azetidine and pyrazole derivatives can be quite diverse, depending on the specific substituents and reaction conditions. For instance, azetidines can undergo reactions such as ring-opening, substitution, and addition . Pyrazoles can participate in various reactions including cycloaddition, substitution, and oxidation . The specific reactions that “this compound” can undergo are not specified in my current knowledge base.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Facile Synthesis for Anti-Asthma Agents : The synthesis of pyrazole derivatives, showcasing a methodology that could be applied to similar compounds like 3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride, has been reported. This approach might be relevant for producing potential anti-asthma agents or other pharmacologically active molecules (Sano et al., 1995).
Microwave-Assisted Synthesis for Enhanced Pharmacological Activities : Studies on the rapid synthesis of azetidinone derivatives using microwave assistance suggest a path for creating compounds with antibacterial and antifungal properties. This technique might be applicable for synthesizing this compound derivatives with potential pharmacological benefits (Mistry & Desai, 2006).
Biological Activities and Potential Therapeutic Applications
Antibacterial and Antifungal Agents : Compounds structurally related to this compound have shown significant activity against various bacteria and fungi, indicating potential for development into new antibacterial and antifungal therapies (Mohite & Bhaskar, 2011).
Antitumor and Antimicrobial Activities : Research into enaminones and their conversion into substituted pyrazoles has revealed compounds with antitumor and antimicrobial activities. Such findings hint at the possibility of derivatives of this compound having similar beneficial effects (Riyadh, 2011).
Selective Estrogen Receptor Degraders (SERDs) : The development of SERDs for the treatment of ER+ breast cancer, involving azetidin-3-yl structures, showcases the therapeutic potential of such scaffolds in oncology. This research might suggest avenues for the use of this compound in cancer therapy (Scott et al., 2020).
Properties
IUPAC Name |
3-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYXSKKGNSPIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
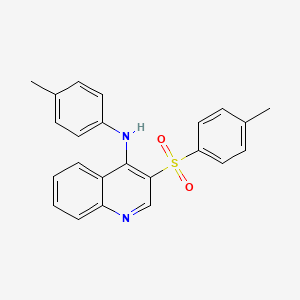
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2611348.png)
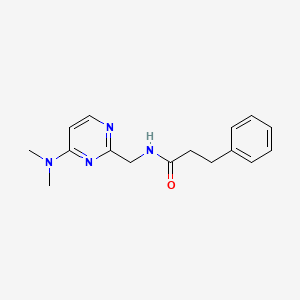
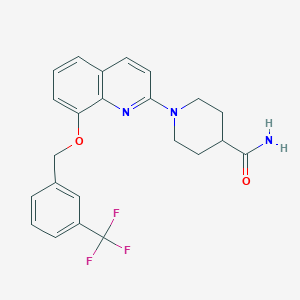
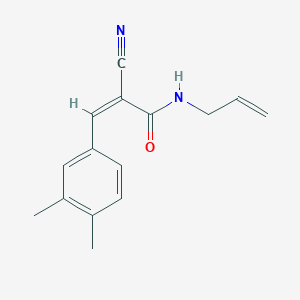

![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)
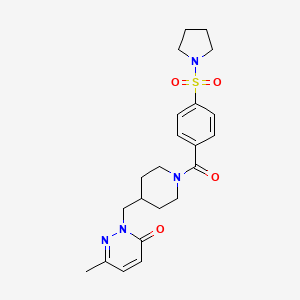
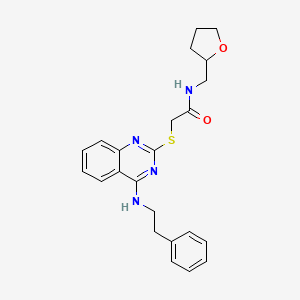
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
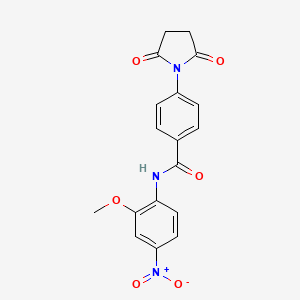
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2611366.png)
